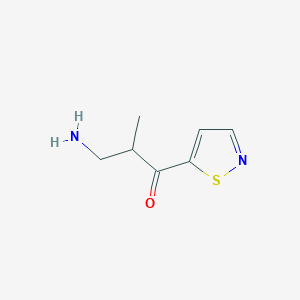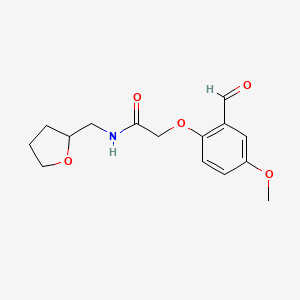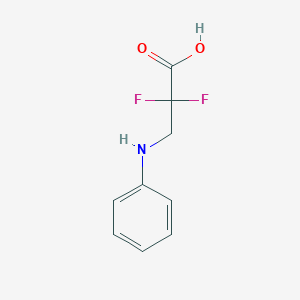
2,2-Difluoro-3-(phenylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(phenylamino)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms and a phenylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(phenylamino)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 2,2-difluoro-3-bromo-propanoic acid with aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(phenylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction could produce difluoroamines.
Scientific Research Applications
2,2-Difluoro-3-(phenylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The phenylamino group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(methylamino)propanoic acid
- 2,2-Difluoro-3-(ethylamino)propanoic acid
- 2,2-Difluoro-3-(benzylamino)propanoic acid
Uniqueness
2,2-Difluoro-3-(phenylamino)propanoic acid is unique due to the presence of the phenylamino group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms also contribute to its distinct properties, such as increased stability and enhanced binding affinity to molecular targets.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
3-anilino-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11,8(13)14)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,13,14) |
InChI Key |
GZEPTPWPORRJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


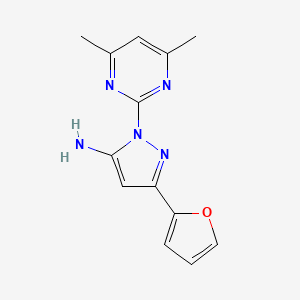
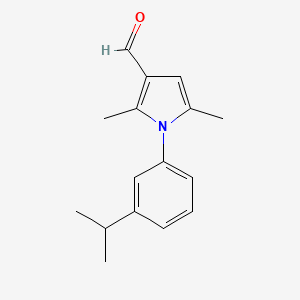
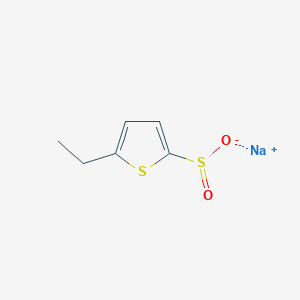
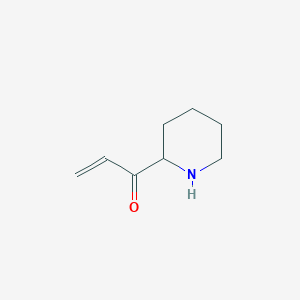
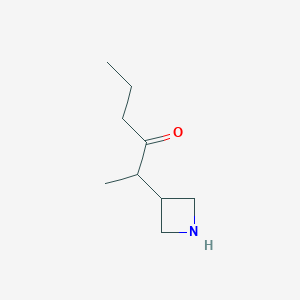
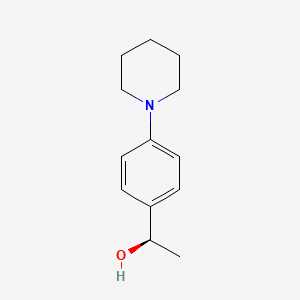
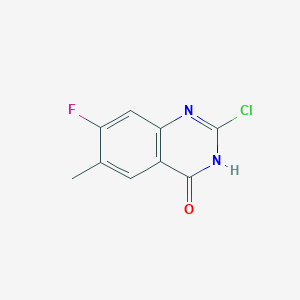
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)


![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
